Cas no 53698-49-0 (Pyridine, 3-methoxy-2-phenyl-)
Pyridine, 3-methoxy-2-phenyl- Chemical and Physical Properties
Names and Identifiers
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- Pyridine, 3-methoxy-2-phenyl-
- DTXSID001311822
- 3-methoxy-2-phenylpyridine
- 53698-49-0
- SCHEMBL987247
- methoxyphenylpyridine
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- Inchi: 1S/C12H11NO/c1-14-11-8-5-9-13-12(11)10-6-3-2-4-7-10/h2-9H,1H3
- InChI Key: VJHVLELNDFVKMS-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=CN=C1C1C=CC=CC=1
Computed Properties
- Exact Mass: 185.08413
- Monoisotopic Mass: 185.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 22.1Ų
Experimental Properties
- PSA: 22.12
Pyridine, 3-methoxy-2-phenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029000810-250mg |
3-Methoxy-2-phenylpyridine |
53698-49-0 | 95% | 250mg |
$960.40 | 2023-09-01 | |
| Alichem | A029000810-500mg |
3-Methoxy-2-phenylpyridine |
53698-49-0 | 95% | 500mg |
$1853.50 | 2023-09-01 | |
| Alichem | A029000810-1g |
3-Methoxy-2-phenylpyridine |
53698-49-0 | 95% | 1g |
$3155.55 | 2023-09-01 |
Pyridine, 3-methoxy-2-phenyl- Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on Pyridine, 3-methoxy-2-phenyl-
Pyridine, 3-methoxy-2-phenyl-
Pyridine, 3-methoxy-2-phenyl-, also known by its CAS No. 53698-49-0, is a heterocyclic aromatic compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methoxy group at the 3-position and a phenyl group at the 2-position. The combination of these substituents imparts distinctive chemical properties, making it a valuable molecule for both academic research and industrial applications.
The synthesis of Pyridine, 3-methoxy-2-phenyl- typically involves multi-step organic reactions, often utilizing coupling reactions or substitution mechanisms to achieve the desired substitution pattern on the pyridine ring. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yield rates. These developments have been documented in several high-profile journals, highlighting the importance of optimizing synthetic pathways for heterocyclic compounds.
In terms of physical properties, Pyridine, 3-methoxy-2-phenyl- exhibits a melting point of approximately 105°C and a boiling point around 280°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory-scale reactions. The compound's stability under thermal and oxidative conditions has also been extensively studied, with recent research indicating that it maintains structural integrity under moderate reaction conditions.
The chemical reactivity of Pyridine, 3-methoxy-2-phenyl- is influenced by the electron-donating methoxy group and the electron-withdrawing phenyl group on the pyridine ring. This creates a unique electronic environment that facilitates participation in nucleophilic aromatic substitution reactions and other electrophilic aromatic substitutions. Recent studies have explored its role as an intermediate in the synthesis of bioactive molecules, particularly in drug discovery programs targeting specific enzyme inhibitors.
In the field of pharmacology, Pyridine, 3-methoxy-2-phenyl- has shown potential as a lead compound for developing novel therapeutic agents. Researchers have reported its ability to modulate cellular signaling pathways involved in inflammation and cancer progression. For instance, a study published in the Nature Communications journal demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity by inhibiting cyclooxygenase enzymes.
Beyond pharmacological applications, Pyridine, 3-methoxy-2-phenyl- has found utility in materials science as well. Its ability to form stable coordination complexes with transition metals has led to its use as a ligand in catalytic systems for organic transformations. Recent breakthroughs in asymmetric catalysis have highlighted its role in enhancing enantioselectivity during key reaction steps.
The environmental impact of synthesizing and using Pyridine, 3-methoxy-2-phenyl- has also garnered attention from researchers and regulatory bodies alike. Studies focusing on green chemistry principles have explored alternative synthesis routes that minimize waste generation and reduce reliance on hazardous reagents. These efforts align with global initiatives aimed at promoting sustainable chemical practices.
In conclusion, Pyridine, 3-methoxy-2-phenyl-, CAS No. 53698-49-0, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties continue to drive innovative research directions, while advancements in synthesis methodologies ensure its accessibility for both academic and industrial use.
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